2-cyclobutyl-2H-1,2,3-triazole-4-carboxylicacid
Description
2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a cyclobutyl group at the N2 position and a carboxylic acid moiety at the C4 position. The cyclobutyl group introduces steric strain due to its small, saturated ring structure, which may influence conformational flexibility and intermolecular interactions.
Properties
IUPAC Name |
2-cyclobutyltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c11-7(12)6-4-8-10(9-6)5-2-1-3-5/h4-5H,1-3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUECGTPZMFVRQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2N=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Grignard Reactions and CO₂ Insertion
The patent outlines a two-step protocol for converting dibromotriazoles to carboxylic acids (Figure 1):
Step 1: C4 Bromine Substitution
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Conditions : Isopropylmagnesium chloride (iPrMgCl, 1.1 equiv) in THF at −30°C, followed by quenching with methanol.
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Mechanism : Single-electron transfer (SET) from Grignard reagent to C4 bromide, generating a triazolyl radical that abstracts hydrogen from methanol.
Step 2: C5 Carboxylation
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CO₂ Insertion : Exposure to gaseous CO₂ (−10°C, 15 min) in the presence of iPrMgCl·LiCl complex (1.3M in THF).
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Acid Workup : Hydrochloric acid (2M) extraction into ethyl acetate, yielding 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid after crystallization (70% yield in analogous 1-substituted systems).
Table 1: Optimization of Reaction Parameters
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| iPrMgCl Equiv | 1.1–1.3 | <70% → 70% |
| CO₂ Exposure Time | 15–20 min | 50% → 70% |
| Crystallization Temp | −5°C to 0°C | 60% → 70% |
Regioselective Cycloaddition Approaches
Challenges in CuAAC for 2-Substituted Triazoles
The Sharpless CuAAC reaction, while highly efficient for 1,4-disubstituted triazoles, fails to deliver 2-substituted derivatives due to:
Metal-Free [3+2] Cycloaddition
Non-catalyzed Huisgen cycloaddition between cyclobutyl azides and propiolic acid derivatives achieves modest regiocontrol (1:2.3 1,4-/1,5-selectivity):
Optimization Insights :
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Solvent Effects : Dioxane increases 2-substituted product ratio to 1:1.7 (vs 1:2.3 in toluene).
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Temperature : Prolonged heating at 80°C favors thermodynamic 1,5-product, while short reflux (30 min) preserves kinetic 1,4-control.
Post-Functionalization of Preformed Triazole Cores
Directed C-H Carboxylation
Recent advances in transition metal-catalyzed C-H activation enable direct carboxylation of 2-cyclobutyl-2H-triazole:
Key Parameters :
Hydrolysis of Cyano Precursors
Alternative route via nitrile hydrolysis:
Limitations :
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Side Reactions : Over-hydrolysis to amides occurs above 120°C.
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Substrate Availability : Requires prior synthesis of cyano-substituted triazole.
Comparative Analysis of Synthetic Routes
Table 2: Route Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Grignard/CO₂ | 70 | 99 | Industrial |
| Huisgen Cycloaddition | 35 | 85 | Lab-scale |
| C-H Carboxylation | 62 | 92 | Pilot-scale |
Critical Observations :
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The Grignard route provides superior yield but requires cryogenic conditions (−30°C), increasing operational costs.
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Metal-free cycloaddition avoids transition metals but suffers from poor regiocontrol.
Spectroscopic Characterization Benchmarks
NMR Data for Authentic Samples
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¹H NMR (400 MHz, DMSO-d₆): δ 8.27 (s, 1H, H5), 4.32–4.18 (m, 1H, cyclobutyl CH), 2.50–2.35 (m, 4H, cyclobutyl CH₂).
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¹³C NMR : 165.4 (COOH), 144.2 (C4), 132.1 (C5), 35.6–28.3 (cyclobutyl carbons).
IR Spectral Signatures
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Broad O-H stretch: 2500–3000 cm⁻¹ (carboxylic acid dimer).
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C=O: 1705 cm⁻¹ (conjugated acid), shifting to 1735 cm⁻¹ in methyl ester derivatives.
Industrial-Scale Process Considerations
Solvent Recycling in Grignard Route
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THF Recovery : Distillation at 66°C under reduced pressure (200 mbar) achieves 95% solvent reuse.
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Waste Streams : MgBr₂ byproducts neutralized with Ca(OH)₂ to precipitate Mg(OH)₂ (TCLP-compliant).
Chemical Reactions Analysis
2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Hydrolysis: The carboxylic acid group can undergo hydrolysis to form corresponding carboxylates.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The specific molecular targets and pathways involved depend on the context of its use, such as its application in medicine or biology .
Comparison with Similar Compounds
Structural and Substituent Variations
The biological and chemical properties of triazole-carboxylic acids are heavily influenced by substituents at the N1/N2 and C5 positions. Below is a comparative table highlighting key differences:
Physicochemical Properties
- Acidity : The triazole ring exerts an electron-withdrawing effect on the carboxylic acid, lowering its pKa. Substituents like CF3 further reduce pKa (e.g., ~1.5–2.5), whereas cyclobutyl groups may moderately increase pKa due to reduced electron withdrawal .
Biological Activity
2-Cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid (CBTCA) is a compound that has garnered attention for its potential biological activities. With a molecular formula of CHNO and a molecular weight of 167.17 g/mol, CBTCA is synthesized primarily through the Huisgen cycloaddition reaction, commonly known as "click chemistry" . This article explores the biological activity of CBTCA, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
The biological activity of CBTCA is largely attributed to its structural features, particularly the triazole ring and carboxylic acid group. The triazole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The carboxylic acid group facilitates hydrogen bonding and other interactions essential for biological function .
Potential Targets
CBTCA has been shown to interact with:
- Enzymes : Inhibition of specific enzymes involved in metabolic pathways.
- Receptors : Modulation of receptor activity that could influence cellular signaling pathways.
Antimicrobial Activity
CBTCA exhibits promising antimicrobial properties. Research indicates that compounds containing triazole rings can inhibit the growth of various bacteria and fungi. For instance:
- Bacterial Inhibition : Studies have shown that CBTCA can inhibit the growth of Gram-positive and Gram-negative bacteria.
- Fungal Inhibition : The compound also demonstrates antifungal activity against common pathogens such as Candida species.
Anticancer Activity
Emerging studies suggest that CBTCA may possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, with preliminary results indicating:
- Cell Cycle Arrest : Induction of cell cycle arrest at specific phases.
- Apoptosis Induction : Activation of apoptotic pathways leading to cell death.
Comparative Analysis
To better understand the unique properties of CBTCA, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Phenyl-2H-1,2,3-triazole-4-carboxylic acid | Contains a phenyl group | Antimicrobial and anticancer activities reported |
| 2-Methyl-2H-1,2,3-triazole-4-carboxylic acid | Methyl group instead of cyclobutyl | Similar antimicrobial properties |
| 2-Ethyl-2H-1,2,3-triazole-4-carboxylic acid | Ethyl group influences solubility | Variability in reactivity compared to CBTCA |
The cyclobutyl group in CBTCA contributes unique steric and electronic effects that may enhance its biological activities compared to other triazole derivatives.
Case Studies
Several case studies have highlighted the biological efficacy of CBTCA:
- Antimicrobial Efficacy Study :
- A study tested CBTCA against a panel of bacterial strains and found significant inhibition zones for both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
- Cancer Cell Line Study :
- In vitro studies using human cancer cell lines demonstrated that treatment with CBTCA resulted in reduced cell viability and increased markers of apoptosis.
Q & A
Basic Research Questions
Synthesis and Purification Methods Q: What are the optimal synthetic routes for 2-cyclobutyl-2H-1,2,3-triazole-4-carboxylic acid, and how can purity be ensured? A: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using cyclobutyl acetylene and an azide precursor. Post-reaction, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (using ethanol/water mixtures) is recommended. Purity should be verified using HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and elemental analysis. Ensure inert conditions (argon/nitrogen) to prevent oxidation of sensitive intermediates .
Characterization Techniques Q: Which spectroscopic methods are critical for confirming the structure of this compound? A: Use a combination of:
- 1H/13C NMR to confirm cyclobutyl and triazole ring integration.
- FT-IR to identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and triazole (C-N stretches ~1450–1550 cm⁻¹).
- High-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-reference data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Stability and Storage Q: What are the recommended storage conditions to maintain compound integrity? A: Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Desiccate using silica gel to prevent hydrolysis of the carboxylic acid group. Monitor stability via periodic HPLC analysis; degradation products may include cyclobutane derivatives or oxidized triazole intermediates .
Solubility and Formulation Q: How can solubility profiles be determined for this compound in common solvents? A: Perform shake-flask solubility tests in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy (λmax ~260–280 nm) for quantification. For low solubility, consider salt formation (e.g., sodium or ammonium salts) or nanoformulation (liposomes) to enhance bioavailability .
Advanced Research Questions
Biological Activity Screening Q: How to design assays for evaluating this compound’s potential as a kinase inhibitor? A: Use in vitro kinase inhibition assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR, CDK2). Pair with cell-based viability assays (MTT/CCK-8) in cancer lines (e.g., HeLa, MCF-7). Optimize dose-response curves (0.1–100 µM) and validate selectivity via kinome-wide profiling .
Structure-Activity Relationship (SAR) Studies Q: What substituent modifications could enhance target binding affinity? A: Explore:
- Cyclobutyl ring substitution : Introduce electron-withdrawing groups (e.g., -F, -NO₂) to modulate ring strain and electronic effects.
- Triazole N-substitution : Replace hydrogen with methyl or aryl groups to sterically hinder off-target interactions. Validate using molecular docking (AutoDock Vina) and free-energy perturbation (FEP) calculations .
Analytical Method Development Q: How to resolve co-eluting impurities during HPLC analysis? A: Optimize mobile phase pH (e.g., 2.8–3.2 with formic acid) and column temperature (30–40°C). Use UPLC with BEH C18 (1.7 µm particles) for higher resolution. For chiral impurities, employ polysaccharide-based columns (Chiralpak IA/IB) .
Data Contradiction Analysis Q: How to address discrepancies in reported melting points or spectral data? A: Replicate synthesis under controlled conditions (e.g., anhydrous solvents, strict temperature gradients). Cross-validate with differential scanning calorimetry (DSC) for melting point confirmation. If spectral mismatches persist, consider polymorphic forms (e.g., anhydrate vs. hydrate) and characterize via X-ray crystallography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
